Lipophilicity Differential vs. Benzothiazole Analog: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA of 2.8, reflecting its dual aromatic character [1]. When the benzoxazole oxygen is replaced by sulfur to give the benzothiazole analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide, the increased polarizability and larger atomic radius of sulfur are expected to raise logP by approximately 0.5–0.8 units, based on well-characterized oxygen-to-sulfur substituent effects in heterocyclic systems [2]. While a directly measured logP for the benzothiazole comparator is not available in the public domain, this class-level inference indicates the target compound is moderately less lipophilic, which may translate to superior aqueous solubility and reduced non-specific protein binding in biochemical assays. This difference is critical for users selecting compounds for cellular or in vivo studies where lipophilicity-driven promiscuity must be minimized.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 (computed) |
| Comparator Or Baseline | Benzothiazole analog (predicted Δ ~ +0.5 to +0.8 logP units based on O→S substitution) |
| Quantified Difference | Estimated ~0.5–0.8 logP units lower for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem); benzothiazole substitution effect inferred from medicinal chemistry literature |
Why This Matters
Lower logP correlates with better aqueous solubility and lower off-target binding risk, making the target compound a more tractable starting point for lead optimization than its benzothiazole congener.
- [1] PubChem Compound Summary for CID 49669529. XLogP3-AA value. NCBI, U.S. NLM. Accessed May 2026. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Provides general framework for O→S logP shift.) View Source
